

An In-depth Technical Guide to the Biological Activity of Deoxygenated Monosaccharides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Deoxy-D-galactose

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Deoxygenated monosaccharides, a unique class of carbohydrates characterized by the replacement of one or more hydroxyl groups with a hydrogen atom, are emerging as significant players in a multitude of biological processes. Their structural dissimilarity to their hydroxylated counterparts allows them to act as metabolic inhibitors, modulators of cellular signaling, and potential therapeutic agents. This technical guide provides a comprehensive overview of the core biological activities of key deoxygenated monosaccharides, including 2-deoxy-D-glucose, L-fucose, and L-rhamnose. It details their mechanisms of action, presents quantitative data on their biological effects, outlines relevant experimental protocols, and visualizes the intricate signaling pathways they influence.

2-Deoxy-D-glucose (2-DG): A Glycolytic Inhibitor with Therapeutic Potential

2-Deoxy-D-glucose (2-DG) is a glucose analog in which the hydroxyl group at the C-2 position is replaced by a hydrogen.^[1] This seemingly subtle modification has profound implications for cellular metabolism, making 2-DG a valuable tool for cancer research and a promising candidate for therapeutic intervention.^[2]

Mechanism of Action: Inhibition of Glycolysis

The primary mechanism of action of 2-DG is the competitive inhibition of glycolysis, the central pathway for glucose metabolism and energy production.^[1] 2-DG is taken up by cells through

glucose transporters (GLUTs).[1] Once inside the cell, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation.[3] This accumulation has two major consequences:

- Inhibition of Hexokinase: The buildup of 2-DG-6P feedback-inhibits hexokinase, the first rate-limiting enzyme of glycolysis.[4]
- Inhibition of Phosphoglucose Isomerase: 2-DG-6P also competitively inhibits phosphoglucose isomerase, further blocking the glycolytic pathway.[4]

By disrupting glycolysis, 2-DG effectively depletes cellular ATP levels, leading to energy stress and the induction of apoptosis in rapidly proliferating cells, such as cancer cells, which are highly dependent on glycolysis for their energy needs (the Warburg effect).[5][6]

Anti-Cancer Activity

The reliance of many cancer cells on aerobic glycolysis makes them particularly vulnerable to the effects of 2-DG. Numerous studies have demonstrated the anti-cancer activity of 2-DG in a variety of cancer cell lines.

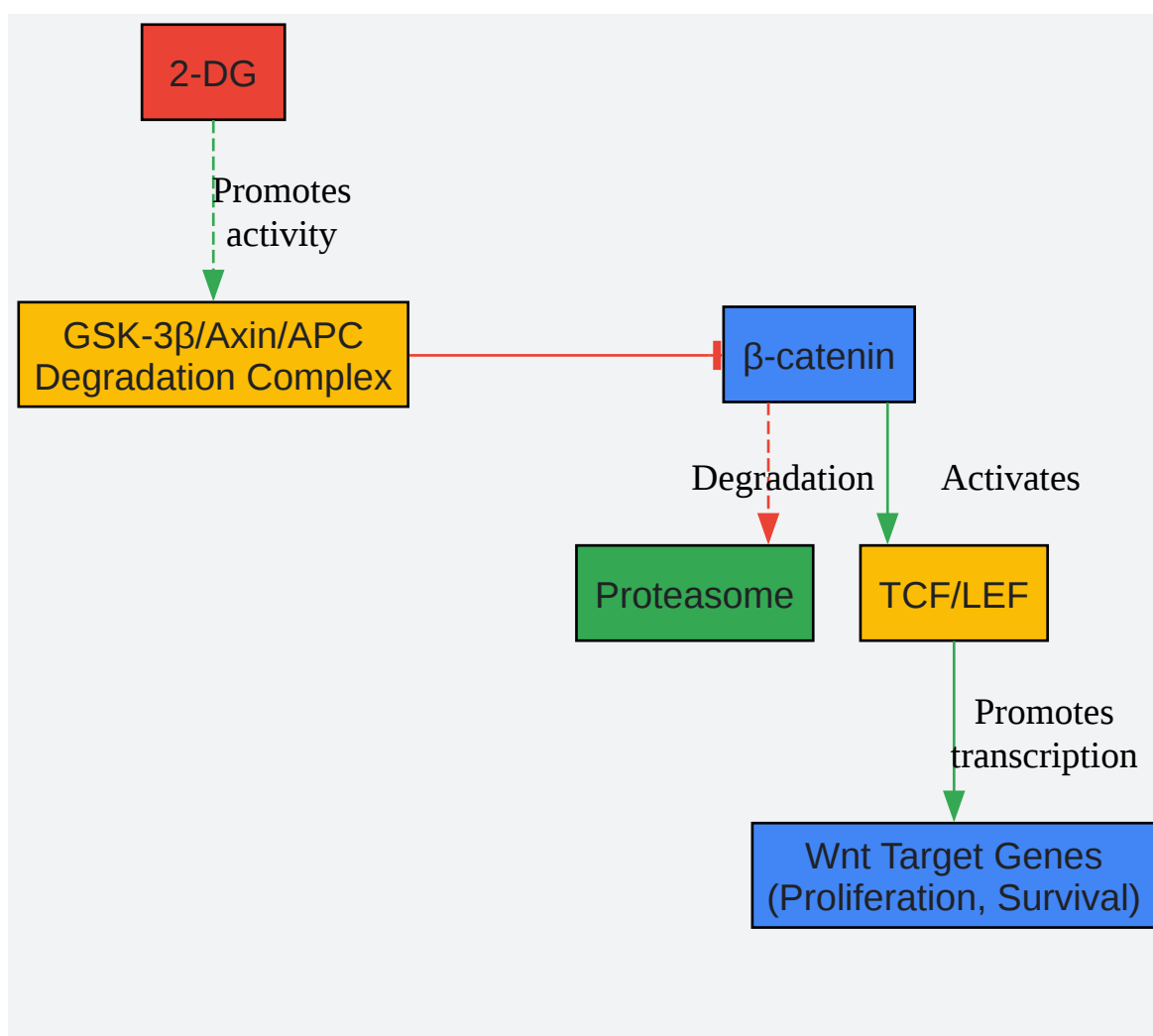
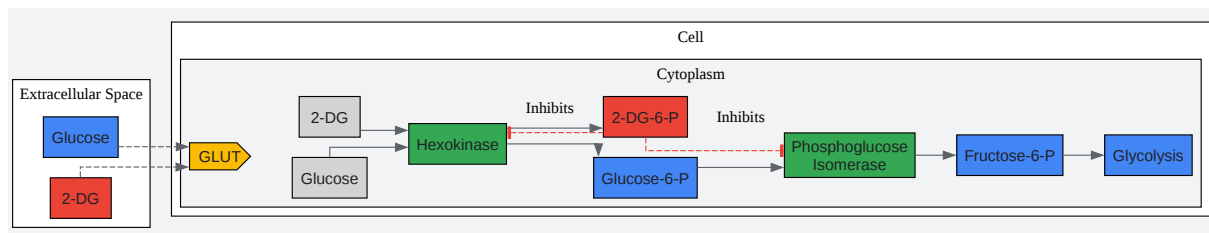
Quantitative Data: IC50 Values of 2-Deoxy-D-glucose in Cancer Cell Lines

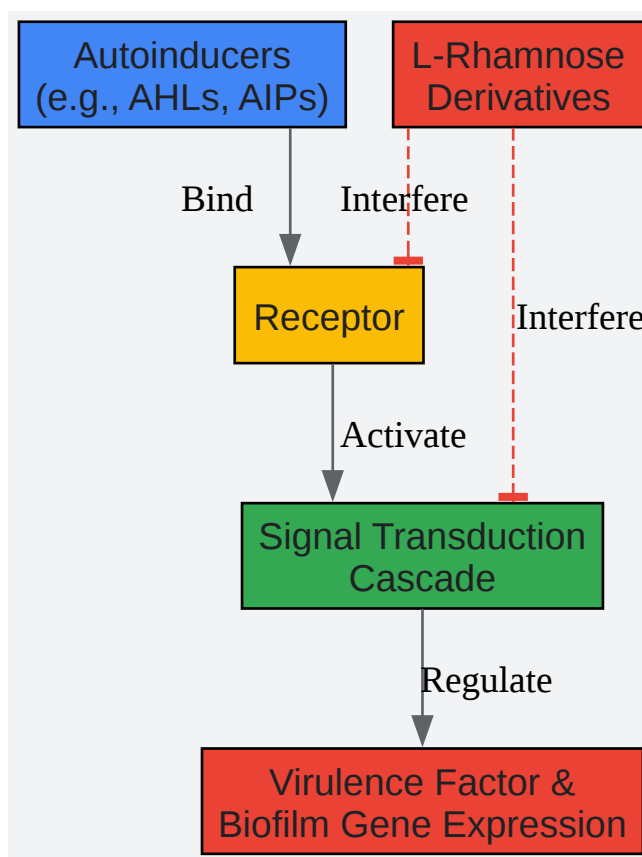
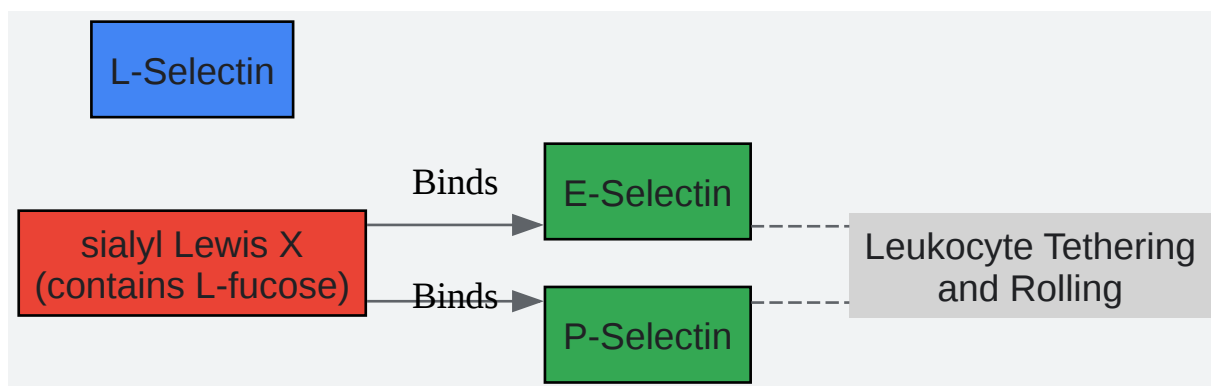
Cell Line	Cancer Type	IC50 (mM)	Reference
GIST882	Gastrointestinal Stromal Tumor	0.0005	[7]
GIST430	Gastrointestinal Stromal Tumor	0.0025	[7]
Nalm-6	Acute Lymphoblastic Leukemia	0.22	[8]
P388/IDA	Leukemia	0.3926	[9]
SK-N-BE(2)	Neuroblastoma	Not specified, effective at 5.5 mM	[10]
HCT116	Colon Carcinoma	Not specified, effective at 5 mM	[10]
A549	Lung Cancer	> 5	[11]
NCI-H460	Lung Cancer	< 5	[11]
SKOV3	Ovarian Carcinoma	Not specified, 94.3% growth inhibition at 5 mM	[2]
IGROV1	Ovarian Carcinoma	Not specified, 94.2% growth inhibition at 5 mM	[2]
MSTO-211H	Mesothelioma	Not specified, 98% growth inhibition at 5 mM	[2]
U251	Glioblastoma	Not specified, 95.7% growth inhibition at 5 mM	[2]
SCC12B2	Head and Neck Squamous Cancer	Not specified, 95.1% growth inhibition at 5 mM	[2]

HepG2	Hepatocarcinoma	Not specified, 66.1% growth inhibition at 5 mM	[2]
HT29D4	Colon Cancer	Not specified, 63.7% growth inhibition at 5 mM	[2]
MIA PaCa-2	Pancreatic Cancer	1.45	[12]
PANC-1	Pancreatic Cancer	13.34	[12]
OVCAR-3	Ovarian Cancer	Not specified, growth inhibition at 50 mM	[12]

Modulation of Signaling Pathways

Beyond its direct impact on glycolysis, 2-DG has been shown to modulate various signaling pathways, further contributing to its anti-cancer effects. One notable example is its interaction with the Wnt/ β -catenin signaling pathway, which is often dysregulated in cancer. Studies have shown that 2-DG can down-regulate Wnt/ β -catenin signaling by accelerating the degradation of the β -catenin protein.[\[13\]](#) This leads to a decrease in the expression of β -catenin in both the nucleus and cytoplasm, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival.[\[13\]](#)





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Biological Activity of Deoxygenated Monosaccharides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1253294#biological-activity-of-deoxygenated-monosaccharides]

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